Guajadial B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

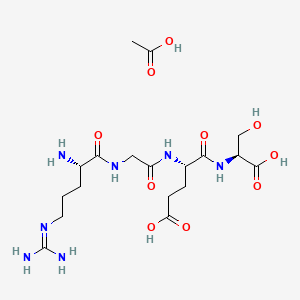

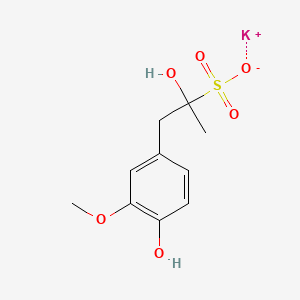

Guajadial B is an unusual humulene-based meroterpenoid . It was isolated as a racemate from the leaves of Psidium guajava, collected from Vietnam .

Synthesis Analysis

The structure of Guajadial B was established on the basis of extensive analysis of NMR spectra and confirmed by biomimetic synthesis in a domino three-component coupling reaction .

Molecular Structure Analysis

Guajadial B is a humulene-based meroterpenoid . Its structure was established on the basis of extensive analysis of NMR spectra .

Physical And Chemical Properties Analysis

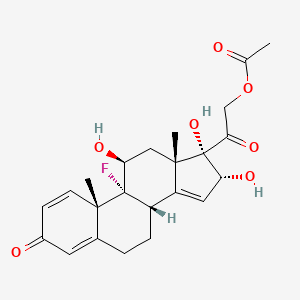

Guajadial B has a molecular weight of 474.6 g/mol . It is a white to pale yellow crystal, solid at room temperature . Its melting point is 140-142°C .

Aplicaciones Científicas De Investigación

Anti-Estrogenic Activity

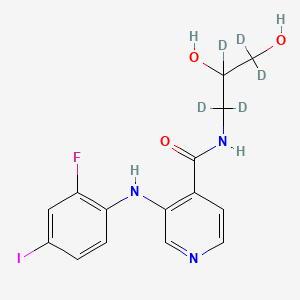

Guajadial B has been studied for its anti-estrogenic activity . It has been reported to have a mechanism of action similar to tamoxifen, a medication used to treat and prevent breast cancer . This suggests that Guajadial B could be a promising phytoestrogen-based therapeutic agent .

Anti-Proliferative Activity

The anti-proliferative activity of Guajadial B has been reported in scientific research . It has shown promising anti-proliferative activity in vitro with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS .

Inhibition of Estrogenic Activity

Guajadial B has been found to inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats . This suggests a relationship between anti-proliferative and anti-estrogenic activity of Guajadial B .

Potential Anticancer Effects

Guajadial B, a caryophyllene-based meroterpenoid, has been studied for potential anticancer effects tested in tumor cells and animal experimental models .

Phytoestrogen-Based Therapeutic Agent

Due to its structural similarity to tamoxifen, Guajadial B possibly acts in tumor inhibition through estrogen receptors . This makes it a potential phytoestrogen-based therapeutic agent .

Bioactive Secondary Metabolite

Guajadial B is a bioactive secondary metabolite found in Psidium guajava L. (guava) . It has a 3,5-diformylbenzyl phloroglucinol-coupled monoterpenoid skeleton .

Direcciones Futuras

Future research on Guajadial B could focus on its potential anticancer effects . Additionally, more research is needed to understand its chemical reactions, mechanism of action, and safety and hazards. The development of functional foods using Guajadial B could also be a potential area of research .

Mecanismo De Acción

Target of Action

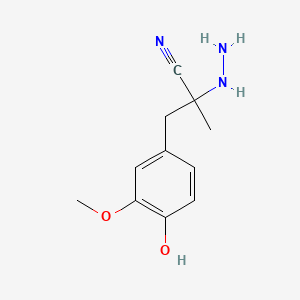

Guajadial B, a caryophyllene-based meroterpenoid, has been identified to act as a Top1 catalytic inhibitor . Top1, or topoisomerase I, is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target in cancer treatment.

Mode of Action

The mode of action of Guajadial B involves its interaction with the Top1 enzyme, where it acts as a catalytic inhibitor . This interaction results in the delay of Top1 poison-mediated DNA damage . Moreover, Guajadial B has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent .

Biochemical Pathways

The biochemical pathways affected by Guajadial B are primarily related to its anti-estrogenic and anti-proliferative activities . The compound’s interaction with estrogen receptors, due to its structural similarity to tamoxifen, can lead to tumor inhibition . .

Result of Action

Guajadial B exhibits promising anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS . Furthermore, it has been demonstrated that Guajadial B enriched fraction inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of Guajadial B .

Action Environment

The action of Guajadial B can be influenced by various environmental factors. It’s worth noting that Guajadial B was isolated from the leaves of Psidium guajava, an evergreen shrub grown in tropical and subtropical regions . The plant’s environment could potentially impact the biosynthesis and potency of Guajadial B.

Propiedades

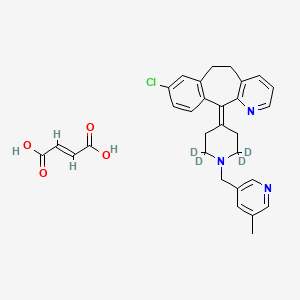

IUPAC Name |

(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBVAONMYLOHE-LUGVMUTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71508109 | |

Q & A

Q1: How does Guajadial B exert its antitumor effects?

A1: Research suggests that Guajadial B acts as a catalytic inhibitor of topoisomerase I (Top1) . Top1 is an enzyme crucial for DNA replication and transcription. By inhibiting Top1, Guajadial B disrupts these essential cellular processes, ultimately leading to tumor cell death. Further studies indicate that Guajadial B can induce apoptosis, a programmed cell death pathway, in HCT116 colon cancer cells . This dual mechanism of action highlights the potential of Guajadial B as a promising antitumor agent.

Q2: What is the chemical structure of Guajadial B and how was it elucidated?

A2: While the provided abstracts do not delve into the specific spectroscopic details of Guajadial B, they highlight that its structure was determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis . Additionally, the research confirmed the structure via biomimetic synthesis, involving a domino three-component coupling reaction . This approach not only confirmed the structure but also offers a potential pathway for producing this compound for further research and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.